molecular formula C18H18ClNO3S B4569694 methyl 3-({3-[(4-chlorophenyl)thio]propanoyl}amino)-2-methylbenzoate

methyl 3-({3-[(4-chlorophenyl)thio]propanoyl}amino)-2-methylbenzoate

Cat. No.: B4569694
M. Wt: 363.9 g/mol
InChI Key: VOTOJUHHFRJYGU-UHFFFAOYSA-N
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Description

Methyl 3-({3-[(4-chlorophenyl)thio]propanoyl}amino)-2-methylbenzoate is a useful research compound. Its molecular formula is C18H18ClNO3S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0695923 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties of Polymers

Research by Takagi et al. (2013) involved synthesizing compounds with oligothiophene groups linked to a nitrogen atom through an alkylene spacer, using a method that might be analogous to the synthesis of compounds like methyl 3-({3-[(4-chlorophenyl)thio]propanoyl}amino)-2-methylbenzoate. The study focused on the synthesis and the optical properties of poly(p-benzamide)s, which could imply potential applications in polymer science and materials engineering, particularly in areas requiring controlled polymerization and specific optical characteristics (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Microwave-Assisted Synthesis

Katritzky et al. (2004) described a microwave-assisted synthesis method for oxazolines and thiazolines using N-acylbenzotriazoles, which demonstrates an efficient approach to synthesizing heterocyclic compounds. This method could be applicable to the synthesis of this compound derivatives, potentially leading to new compounds with varied biological activities or material properties (Katritzky, Cai, Suzuki, & Singh, 2004).

Heterocyclic Compounds Synthesis

Mistry and Desai (2006) explored the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, which could hint at methodologies relevant to synthesizing complex molecules like this compound. Such compounds could have pharmacological applications, as indicated by the antibacterial and antifungal screening conducted in their study (Mistry & Desai, 2006).

Chemical Modifications and Reactions

Shibuya (1984) investigated the reactions of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to various heterocyclic derivatives. This research might offer insights into the reactivity and potential modifications of compounds structurally related to this compound, highlighting the versatility of such compounds in organic synthesis (Shibuya, 1984).

Properties

IUPAC Name

methyl 3-[3-(4-chlorophenyl)sulfanylpropanoylamino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-12-15(18(22)23-2)4-3-5-16(12)20-17(21)10-11-24-14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTOJUHHFRJYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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